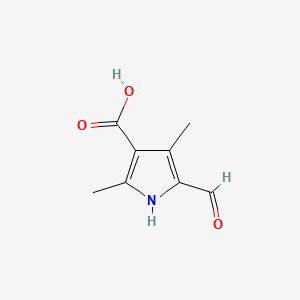
5-ホルミル-2,4-ジメチル-1H-ピロール-3-カルボン酸
概要
説明
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is an important organic intermediate used to synthesize substituted pyrrole products . It is a solid substance with a molecular weight of 167.16 . It is mainly used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is represented by the empirical formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-4-6 (3-10)9-5 (2)7 (4)8 (11)12/h3,9H,1-2H3, (H,11,12) .Chemical Reactions Analysis
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .Physical And Chemical Properties Analysis
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用
スニチニブの合成
この化合物は、スニチニブの合成において重要な中間体として使用されます。スニチニブは、腎細胞癌(RCC)、消化管間質腫瘍(GIST)、およびイマチニブに抵抗性のある他の腫瘍の治療のために、米国食品医薬品局(FDA)によって承認された薬剤です 。 5-ホルミル-2,4-ジメチル-1H-ピロール-3-カルボン酸の合成プロセスは、高沸点溶媒中での従来のプロセスではなく、無溶媒脱炭酸反応を使用することで大幅に改善されました .
置換ピロール生成物の製造
5-ホルミル-2,4-ジメチル-1H-ピロール-3-カルボン酸は、置換ピロール生成物を合成するために使用される重要な有機中間体です .
5-ブロモ-7-アザインドリン-2-オン誘導体の合成
この化合物は、5-ブロモ-7-アザインドリン-2-オン誘導体の合成に有用です。これらの誘導体は、選択された癌細胞株に対してin vitro活性を持っています .
医薬品
この化合物は、有機合成、特に医薬品の製造において、重要な原料および中間体として使用されます .
農薬
農薬の分野では、5-ホルミル-2,4-ジメチル-1H-ピロール-3-カルボン酸は、さまざまな農薬製品の合成のための重要な中間体として使用されています .
染料
この化合物は、染料の製造にも使用されています。 その独特の化学構造は、特定の染料の色特性に寄与します .
Safety and Hazards
This compound is classified as non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
作用機序
Mode of Action
It is known that this compound is an important organic intermediate used in the synthesis of various substituted pyrrole products .
Biochemical Pathways
It is known that this compound is useful for the synthesis of 5-bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .
Action Environment
It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .
生化学分析
Biochemical Properties
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of substituted pyrrole products. It is involved in the synthesis of 5-bromo-7-azaindolin-2-one derivatives, which exhibit in vitro activity against selected cancer cell lines . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cancer cells, making it a potential candidate for anticancer therapies . The compound’s impact on cell signaling pathways can lead to alterations in gene expression, which in turn affects cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can bind to active sites of enzymes, altering their activity and subsequently affecting metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of complex molecules, such as 5-bromo-7-azaindolin-2-one derivatives, which have anticancer properties . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of the compound can affect its activity and efficacy in different tissues.
Subcellular Localization
The subcellular localization of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHQDVIAISDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454191 | |
| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253870-02-9 | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253870-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in the synthesis of sunitinib malate?
A1: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid serves as a crucial building block in the synthesis of sunitinib malate. [] It undergoes a one-pot reaction with N,N-diethylethylenediamine and 5-fluoro-1,3-dihydro-indol-2-one, followed by salt formation, to yield sunitinib. []
Q2: Can you describe a more efficient synthetic route for sunitinib alkali that involves 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid?
A2: Research suggests an improved synthetic method for sunitinib alkali that utilizes 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester instead of the free acid. [] This ester is directly condensed with 5-fluoroindole-2-ketone in ethanol using piperidine as a catalyst. [] The resulting intermediate, 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, then undergoes ammonolysis with 2-(diethylamino) ethylenediamine in ethylene glycol dimethyl ether, ultimately yielding sunitinib alkali. [] This method is reported to be more efficient due to its shorter reaction process and higher yield. []
Q3: Are there any analytical techniques used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, the intermediate formed in the improved synthesis of sunitinib alkali?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate. [] This technique provides detailed information about the arrangement of atoms within the molecule, allowing researchers to verify its identity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
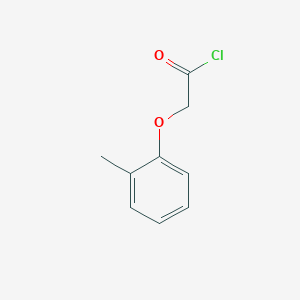

![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)
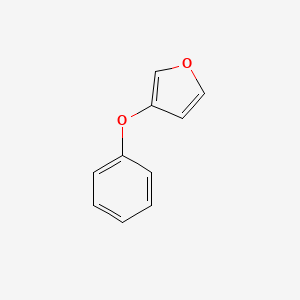
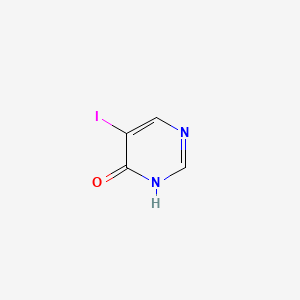
![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)


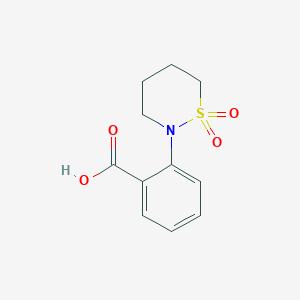

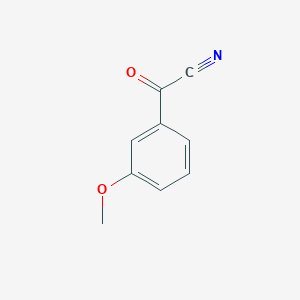
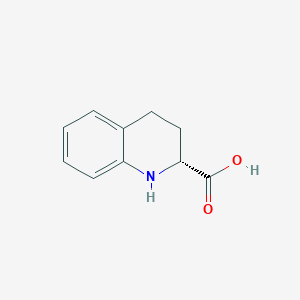
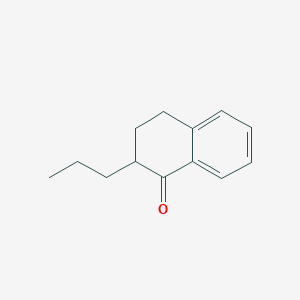
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
